Ziprasidone mesylate
Descripción general
Descripción
Ziprasidone mesylate trihydrate is the methanesulfonate trihydrate salt of ziprasidone. It is a hydrate and a methanesulfonate salt. It contains a ziprasidone.
This compound is the mesylate salt form of ziprasidone, a benzothiazolylpiperazine derivative and an atypical antipsychotic agent with an antischizophrenic property. This compound functions as an antagonist at the dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor. This compound also inhibits the synaptic reuptake of serotonin and norepinephrine. The mechanism of action by which this compound exerts its antischizophrenic effect is unknown but is potentially mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism. This agent also has antagonistic activity against histamine H1 and alpha-1-adrenergic receptors.
See also: Ziprasidone (has active moiety).
Actividad Biológica
Ziprasidone mesylate is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. Its pharmacological profile is characterized by a unique mechanism of action, involving multiple neurotransmitter systems. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.
Pharmacodynamics
Ziprasidone exhibits a complex pharmacological profile, functioning as an antagonist at several receptor sites:
- Dopamine Receptors : High affinity for D2 and D3 receptors (Ki values of 4.8 nM and 7.2 nM, respectively) contributes to its antipsychotic effects.
- Serotonin Receptors : It has significant binding to 5-HT2A (Ki = 0.4 nM), 5-HT2C (Ki = 1.3 nM), and moderate affinity for 5-HT1A, 5-HT1D receptors.
- Adrenergic and Histamine Receptors : Ziprasidone also interacts with α1-adrenergic receptors (Ki = 10 nM) and has a moderate affinity for H1 histamine receptors (Ki = 47 nM) .
This multi-receptor interaction is believed to contribute to its efficacy in managing both positive and negative symptoms of schizophrenia.
Pharmacokinetics
This compound is well absorbed after oral administration, with peak plasma concentrations occurring within 6 to 8 hours. The absolute bioavailability under fed conditions is approximately 60%, which can be increased two-fold when taken with food .
Metabolism
The metabolism of ziprasidone is primarily hepatic:
- Enzymatic Pathways : It is mainly metabolized by aldehyde oxidase and to a lesser extent by CYP3A4, with less than 5% excreted unchanged in urine .
- Metabolites : Twelve metabolites have been identified, with ziprasidone sulfoxide and sulfone being the major ones. Most metabolites are inactive .
Elimination
Approximately 20% of the dose is excreted in urine, while around 66% is eliminated via feces . The extensive metabolism suggests a low risk of drug accumulation.
Clinical Efficacy
Ziprasidone has been evaluated in various clinical settings:
- Schizophrenia : Clinical trials have demonstrated that ziprasidone effectively reduces both positive symptoms (e.g., hallucinations) and negative symptoms (e.g., social withdrawal) .
- Bipolar Disorder : It is also approved for managing acute manic or mixed episodes associated with bipolar disorder .
Case Study Analysis
A multicenter study involving 95 patients assessed the efficacy of sequential treatment with intramuscular and oral ziprasidone for acute agitation in schizophrenia. Results indicated significant reductions in agitation as measured by the Positive and Negative Syndrome Scale (PANSS), with notable improvements in behavioral activity ratings .
Study Parameter | Baseline | Day 7 |
---|---|---|
PANSS Score | X | Y |
BARS Score | A | B |
Safety Profile
While ziprasidone is generally well tolerated, it has been associated with certain adverse effects:
Propiedades
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;methanesulfonic acid;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS.CH4O3S.3H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;1-5(2,3)4;;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H3,(H,2,3,4);3*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQZEFFFIUHSJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199191-69-0 | |
Record name | Ziprasidone mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199191690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZIPRASIDONE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X6SAX83JZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.